

Application Notes & Protocols: In Vivo Imaging to Track Fosgonimeton Effects

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Compound of Interest

Compound Name: Fosgonimeton sodium

Cat. No.: B10860400

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Introduction

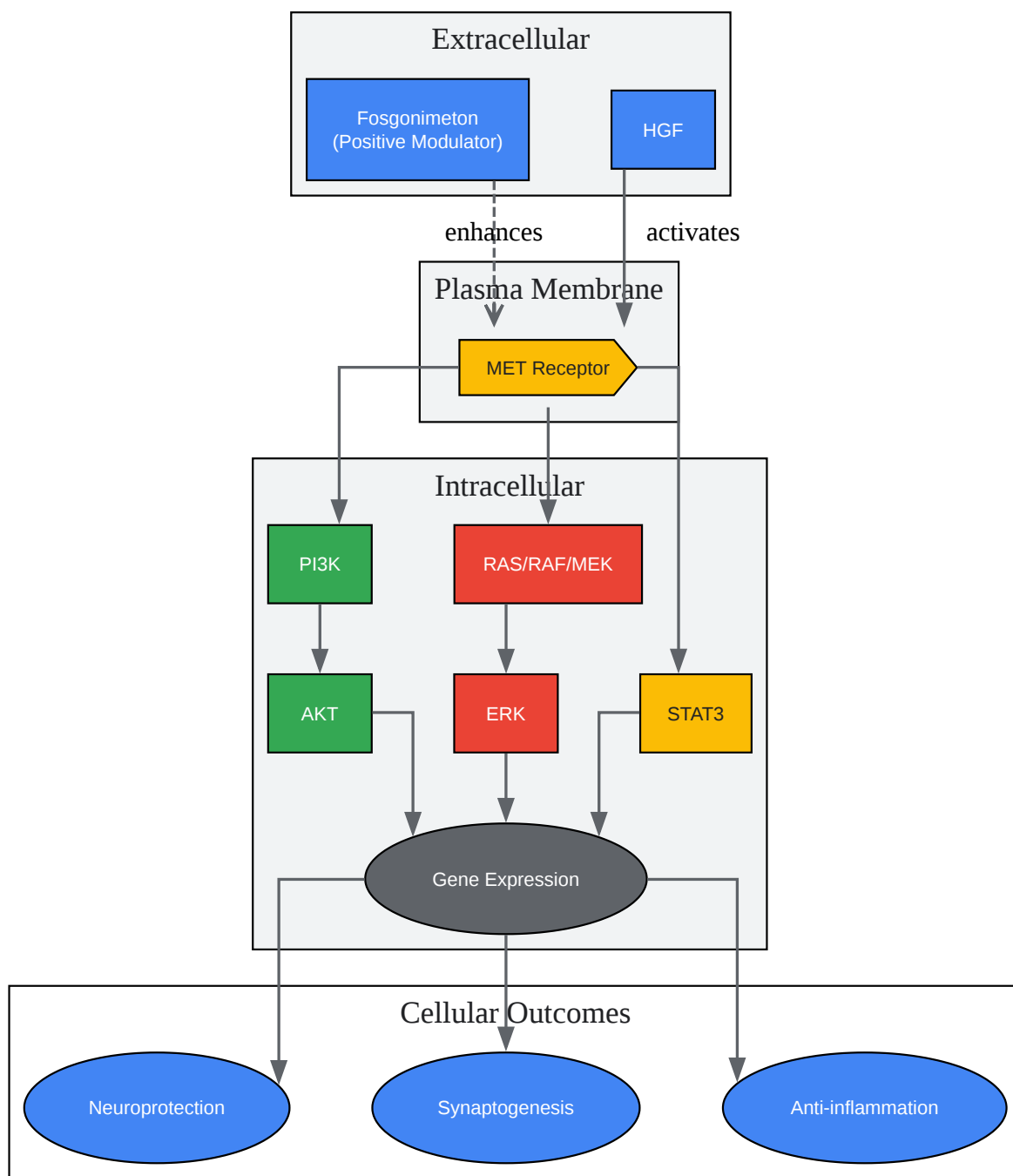
Fosgonimeton (ATH-1017) is a first-in-class, small-molecule positive modulator designed to enhance the activity of the Hepatocyte Growth Factor (HGF) and its receptor, MET.[1] This signaling system is crucial for neuronal health, and its impairment is implicated in neurodegenerative conditions.[2] Preclinical studies have shown that fosgonimeton and its active metabolite (fosgo-AM) exert neurotrophic, neuroprotective, and anti-inflammatory effects.[2][3][4][5] Specifically, fosgonimeton has been shown to promote neurite outgrowth, protect against amyloid-beta (A β) toxicity, reduce tau hyperphosphorylation, and ameliorate cognitive deficits in animal models of dementia.[3][4][6][7]

These application notes provide detailed protocols for two key in vivo imaging techniques to quantitatively assess the therapeutic effects of fosgonimeton in preclinical models:

- Two-Photon Microscopy: For longitudinal tracking of synaptic plasticity and structural changes in dendritic spines.
- Positron Emission Tomography (PET): For monitoring neuroinflammation by imaging microglial activation.

Fosgonimeton's Mechanism of Action: The HGF/MET Signaling Pathway

Fosgonimeton enhances the HGF/MET signaling cascade. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways like PI3K/AKT and MAPK/ERK.[1][4][7] These pathways regulate gene expression to promote cell survival, growth, and anti-inflammatory responses, counteracting the neurodegenerative cascade.[1][7]



Fosgonimeton HGF/MET Signaling Pathway

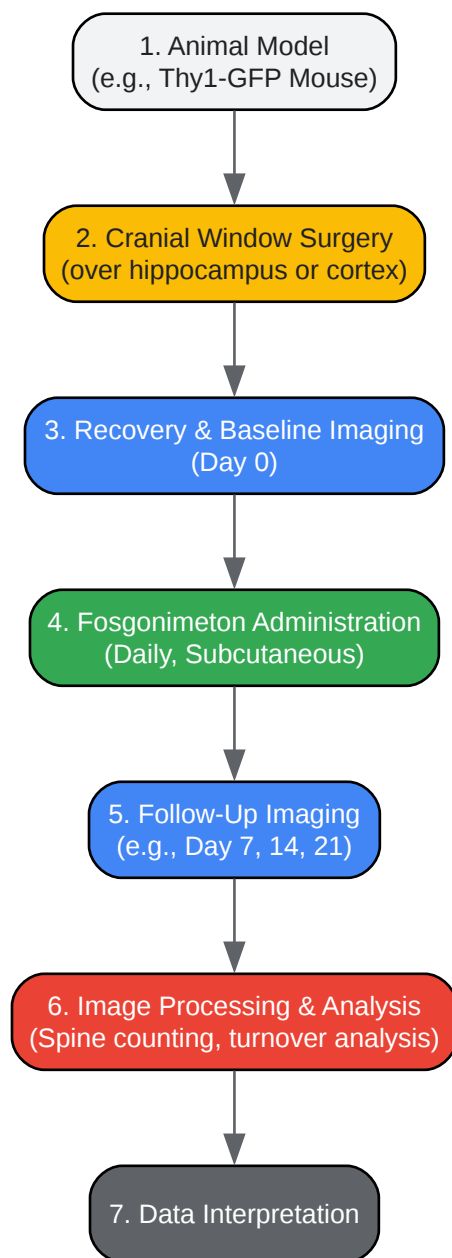
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Fosgonimeton enhances HGF/MET signaling.

Application 1: Assessing Synaptic Plasticity via Two-Photon Microscopy

Two-photon laser scanning microscopy (2PLSM) is the gold standard for high-resolution, longitudinal imaging of dendritic spines in the brains of living animals.^{[8][9]} This technique allows for the direct quantification of spine density, formation, and elimination over days or weeks, providing a powerful readout of synaptic plasticity.^{[9][10]}

Experimental Workflow: Two-Photon Imaging



Workflow for Longitudinal Two-Photon Imaging

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Experimental workflow for spine imaging.

Protocol: Chronic Cranial Window Implantation and Imaging

Objective: To prepare a mouse model for long-term in vivo imaging of dendritic spines and assess the effects of fosgonimeton treatment.

Materials:

- Transgenic mouse line expressing a fluorescent protein in a sparse subset of neurons (e.g., Thy1-GFP-M).
- Anesthesia (isoflurane), analgesics (buprenorphine, carprofen), and antiseptic solutions.
- Stereotaxic frame, surgical drill, forceps, and scissors.
- 3mm coverglass, dental cement, and cyanoacrylate glue.
- Two-photon microscope with a Ti:Sapphire laser and a high numerical aperture objective.
- Fosgonimeton solution and vehicle control (e.g., saline).

Procedure:

- **Anesthesia and Preparation:** Anesthetize the mouse with isoflurane (1.5-2% in O₂). Administer analgesics. Shave the scalp and secure the head in a stereotaxic frame.
- **Craniotomy:** Expose the skull and perform a 3mm circular craniotomy over the region of interest (e.g., somatosensory cortex or hippocampus). Carefully remove the bone flap, leaving the dura mater intact.
- **Window Implantation:** Place a 3mm coverglass over the exposed dura. Seal the edges with cyanoacrylate glue and secure the window to the skull using dental cement. A small headplate can be embedded in the cement for stable fixation during imaging.
- **Recovery:** Allow the animal to recover for at least one week post-surgery.
- **Baseline Imaging (Day 0):** Anesthetize the mouse and fix its headplate under the microscope objective. Locate fluorescently labeled dendrites. Acquire high-resolution Z-stacks (e.g., 0.8-1.0 μm step size) of selected dendritic segments.
- **Treatment Administration:** Begin daily subcutaneous injections of fosgonimeton or vehicle control according to the study design.

- Longitudinal Imaging: Repeat the imaging sessions at specified time points (e.g., 7, 14, and 21 days), ensuring the same dendritic segments are re-imaged.
- Data Analysis:
 - Spine Density: Manually or semi-automatically count all spines along the imaged dendritic segment and normalize by length (spines/ μm).
 - Spine Turnover: Compare images from consecutive sessions. Spines present at a later time point but not at baseline are classified as "formed." Spines present at baseline but absent later are "eliminated." The turnover rate can be calculated as $(\text{formed} + \text{eliminated}) / (2 * \text{total spines})$.

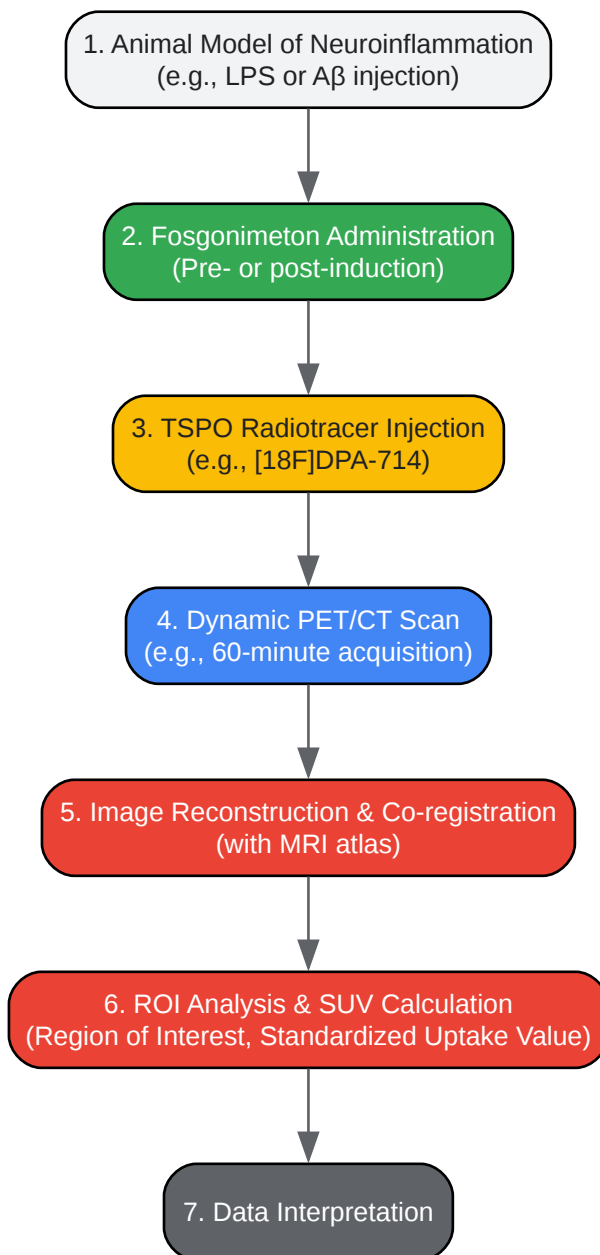
Data Presentation: Expected Quantitative Outcomes

Parameter	Vehicle Control (Day 14)	Fosgonimeton (Day 14)	Expected Outcome
Dendritic Spine Density (spines/ μm)	0.95 ± 0.08	1.15 ± 0.10	Increase
Spine Formation Rate (%)	4.1 ± 1.2	7.5 ± 1.5	Increase
Spine Elimination Rate (%)	4.5 ± 1.3	2.8 ± 0.9	Decrease
Net Spine Change (%)	-0.4 ± 0.5	$+4.7 \pm 0.8$	Positive Shift

Application 2: Monitoring Neuroinflammation via PET Imaging

PET is a non-invasive nuclear imaging technique that can quantify biological processes in vivo. [11][12] To monitor neuroinflammation, PET is often used with radioligands that target the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes. [11][12] This allows for the quantitative assessment of fosgonimeton's anti-inflammatory effects. [3]

Experimental Workflow: PET Imaging



Workflow for Neuroinflammation PET Imaging

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Experimental workflow for PET imaging.

Protocol: TSPO-PET Imaging in a Neuroinflammation Model

Objective: To quantitatively measure microglial activation in a mouse model of neuroinflammation and assess the modulatory effect of fosgonimeton.

Materials:

- Wild-type or disease model mice (e.g., 5xFAD).
- Lipopolysaccharide (LPS) for inflammation induction.
- TSPO radiotracer (e.g., [18F]DPA-714, [11C]PBR28).
- MicroPET/CT scanner.
- Anesthesia (isoflurane).
- Fosgonimeton solution and vehicle control.

Procedure:

- Induction of Neuroinflammation: Induce neuroinflammation via a single intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS.
- Treatment Administration: Administer fosgonimeton or vehicle according to the study design (e.g., daily for 7 days post-LPS injection).
- Radiotracer Administration: On the day of imaging, anesthetize the mouse and place it on the scanner bed. Administer a bolus injection of the TSPO radiotracer via the tail vein.
- PET/CT Acquisition: Immediately begin a dynamic 60-minute PET scan, followed by a CT scan for attenuation correction and anatomical localization.
- Image Reconstruction: Reconstruct the dynamic PET data into time frames. Co-register the PET images with a standard mouse brain MRI atlas.
- Data Analysis:
 - Draw Regions of Interest (ROIs) on the co-registered images over brain areas like the hippocampus and cortex.

- Generate time-activity curves (TACs) for each ROI.
- Calculate the Standardized Uptake Value (SUV) for a specified time window (e.g., 40-60 minutes post-injection). The SUV is calculated as: (mean radioactivity in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).
- Compare SUV values between treatment groups.

Data Presentation: Expected Quantitative Outcomes

Brain Region	Model + Vehicle	Model + Fosgonimeton	Expected Outcome
Hippocampus SUV (40-60 min)	1.8 ± 0.3	1.2 ± 0.2	Decrease
Cortex SUV (40-60 min)	1.6 ± 0.2	1.1 ± 0.2	Decrease
Cerebellum SUV (40-60 min)	0.9 ± 0.1	0.85 ± 0.1	No significant change

Conclusion

The in vivo imaging techniques outlined provide robust, quantitative methods to track the multifaceted effects of fosgonimeton in preclinical models. Two-photon microscopy offers unparalleled detail on synaptic structural plasticity, directly visualizing the neurotrophic effects of the compound. PET imaging provides a non-invasive measure of the compound's anti-inflammatory efficacy. Together, these approaches can generate critical data for understanding the mechanism of action and evaluating the therapeutic potential of fosgonimeton for treating neurodegenerative diseases.

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